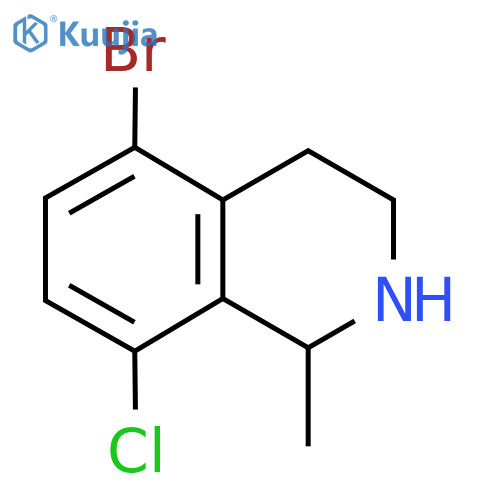Cas no 1512203-32-5 (5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline)

1512203-32-5 structure
商品名:5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
CAS番号:1512203-32-5
MF:C10H11BrClN
メガワット:260.558040857315
MDL:MFCD21706115
CID:5617365
PubChem ID:66157686
5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- AKOS015500763
- EN300-3033547
- 5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 1512203-32-5
- 5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
-
- MDL: MFCD21706115
- インチ: 1S/C10H11BrClN/c1-6-10-7(4-5-13-6)8(11)2-3-9(10)12/h2-3,6,13H,4-5H2,1H3
- InChIKey: FZISSRXTCZZIEG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C2=C1CCNC2C)Cl
計算された属性
- せいみつぶんしりょう: 258.97634g/mol
- どういたいしつりょう: 258.97634g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 12Ų
5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3033547-0.05g |
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1512203-32-5 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
| Enamine | EN300-3033547-5g |
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1512203-32-5 | 5g |
$2028.0 | 2023-09-06 | ||
| Enamine | EN300-3033547-1g |
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1512203-32-5 | 1g |
$699.0 | 2023-09-06 | ||
| Enamine | EN300-3033547-10g |
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1512203-32-5 | 10g |
$3007.0 | 2023-09-06 | ||
| Enamine | EN300-3033547-0.1g |
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1512203-32-5 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
| Enamine | EN300-3033547-5.0g |
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1512203-32-5 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
| Enamine | EN300-3033547-1.0g |
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1512203-32-5 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-3033547-10.0g |
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1512203-32-5 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
| Enamine | EN300-3033547-0.25g |
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1512203-32-5 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
| Enamine | EN300-3033547-2.5g |
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1512203-32-5 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 |
5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 関連文献
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
1512203-32-5 (5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline) 関連製品
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
